molecular formula C23H21N3O3 B2587430 4-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2191267-23-7

4-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2587430
CAS No.: 2191267-23-7
M. Wt: 387.439
InChI Key: WJQOAZMFNVXFFG-UHFFFAOYSA-N
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Description

4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a biphenyl structure with a methoxy group, a carbonyl group, and a piperazine ring attached to a pyridine moiety, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the biphenyl structure using methyl iodide and a base such as potassium carbonate.

    Attachment of the Carbonyl Group: The carbonyl group can be introduced through Friedel-Crafts acylation using an acid chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling with Pyridine: The final step involves coupling the piperazine ring with a pyridine derivative through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl or pyridine derivatives.

Scientific Research Applications

4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-2-yl)piperazin-2-one: Similar structure but with a different position of the pyridine ring.

    4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-4-yl)piperazin-2-one: Similar structure but with a different position of the pyridine ring.

    4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-1-one: Similar structure but with a different position of the piperazine ring.

Uniqueness

4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(3-methoxyphenyl)benzoyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-29-21-6-2-4-19(14-21)17-7-9-18(10-8-17)23(28)25-12-13-26(22(27)16-25)20-5-3-11-24-15-20/h2-11,14-15H,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQOAZMFNVXFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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